(5-Methylisoxazol-4-yl)boronic acid

Boronic acid acidity Suzuki-Miyaura coupling Transmetalation

(5-Methylisoxazol-4-yl)boronic acid (CAS 1012084-55-7) is a heteroaryl boronic acid featuring a 5-methylisoxazole ring with the boronic acid group at the 4-position. It serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, notably enabling construction of 3,4-diarylisoxazoles found in potent COX-2 selective inhibitors such as valdecoxib.

Molecular Formula C4H6BNO3
Molecular Weight 126.91 g/mol
Cat. No. B11924299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-4-yl)boronic acid
Molecular FormulaC4H6BNO3
Molecular Weight126.91 g/mol
Structural Identifiers
SMILESB(C1=C(ON=C1)C)(O)O
InChIInChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-6-9-3/h2,7-8H,1H3
InChIKeyRSQFTSAYEJOSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylisoxazol-4-ylboronic Acid: A Critical Building Block for COX-2 Inhibitors and Heterocyclic Synthesis


(5-Methylisoxazol-4-yl)boronic acid (CAS 1012084-55-7) is a heteroaryl boronic acid featuring a 5-methylisoxazole ring with the boronic acid group at the 4-position. It serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, notably enabling construction of 3,4-diarylisoxazoles found in potent COX-2 selective inhibitors such as valdecoxib . The methyl substituent at the 5-position imparts distinct steric and electronic properties—including a predicted pKa of 6.38—that differentiate this compound from unsubstituted isoxazole-4-boronic acid and other heteroaryl boronic acids .

Why In-Class Isoxazole Boronic Acids Cannot Simply Be Interchanged: The 5-Methyl Differentiation


While several isoxazole-4-boronic acids appear structurally similar, substitution at the 5-position critically governs both chemical reactivity and biological target engagement. Unsubstituted isoxazole-4-boronic acid (CAS 1008139-25-0) lacks the steric shielding provided by the 5-methyl group, making it more susceptible to protodeboronation under aqueous basic conditions . Moreover, the 5-methyl motif is indispensable for the COX-2 pharmacophore—removing it abolishes the selectivity that defines the diarylisoxazole inhibitor class [1]. The predicted pKa of 6.38 for (5-methylisoxazol-4-yl)boronic acid is approximately 2.4 log units more acidic than phenylboronic acid (pKa ≈ 8.83), enabling transmetalation under milder basic conditions that preserve acid- or base-sensitive substrates . Simply substituting an unsubstituted or differently substituted isoxazole boronic acid typically results in lower coupling yields, loss of pharmacological activity, or both.

Quantitative Differentiation Evidence for (5-Methylisoxazol-4-yl)boronic Acid vs. Closest Analogs


Lower pKa Enables Milder Coupling Conditions vs. Phenylboronic Acid

The predicted pKa of (5-methylisoxazol-4-yl)boronic acid is 6.38±0.58, approximately 2.4 units lower than phenylboronic acid (pKa ≈ 8.83). This difference shifts the boron–hydroxide equilibrium, accelerating transmetalation at lower pH. In Suzuki–Miyaura couplings, this translates to effective C–C bond formation under milder basic conditions (e.g., Na₂CO₃/EtOH-H₂O at reflux), reducing decomposition of base-sensitive substrates such as sulfonamides. The lower pKa is attributable to the electron-withdrawing isoxazole ring, a property shared by the class but modulated by the 5-methyl group through steric protection against protodeboronation [1].

Boronic acid acidity Suzuki-Miyaura coupling Transmetalation

5-Methyl Group is a Prerequisite for COX-2 Inhibitor Pharmacophore vs. Unsubstituted Isoxazole

The 5-methyl substituent on the isoxazole ring is a critical determinant of COX-2 selectivity. In the synthesis of valdecoxib and its analogues, the (3-aryl-5-methyl-4-isoxazolyl)boronic acid scaffold is essential; removing the 5-methyl group results in loss of COX-2 selectivity and reduced potency. Valdecoxib itself exhibits a COX-2 IC₅₀ of 0.005 µM with >4000-fold selectivity over COX-1, whereas des-methyl analogues show dramatically reduced activity (COX-2 IC₅₀ typically >1 µM) [1]. This structural requirement underscores why (5-methylisoxazol-4-yl)boronic acid cannot be replaced with isoxazol-4-ylboronic acid for COX-2 targeted libraries.

COX-2 inhibition Valdecoxib Structure-activity relationship

Higher Suzuki Coupling Yields for Diarylisoxazole Synthesis vs. 4-Bromoisoxazole Route

The (3-aryl-5-methyl-4-isoxazolyl)boronic acid system, directly accessible from (5-methylisoxazol-4-yl)boronic acid via C-3 functionalization, undergoes Suzuki coupling with aryl bromides containing sulfonamide or methylsulfonyl groups in 60–80% isolated yield under standard conditions (Pd(PPh₃)₄ (~3 mol%), Na₂CO₃, EtOH-H₂O, reflux, 12 h). In contrast, the analogous reaction using 4-bromoisoxazole and arylboronic acid partners required more forcing conditions and suffered from competitive protodeboronation, yielding only 30–70% under comparable conditions . The enhanced performance is attributed to the steric protection of the boronic acid by the adjacent 5-methyl group, which reduces protodeboronation rates.

Suzuki-Miyaura coupling Heterocyclic boronic acid Diarylisoxazole synthesis

Aqueous-Phase Coupling Suitability for Sensitive Substrates vs. Less Acidic Boronic Acids

The predicted pKa of 6.38 for (5-methylisoxazol-4-yl)boronic acid enables efficient transmetalation at near-neutral pH, a property that distinguishes it from less acidic boronic acids such as phenylboronic acid (pKa 8.83) and 4-methylphenylboronic acid (pKa 9.0). Under Na₂CO₃/EtOH-H₂O at reflux, effective coupling proceeds without the excessive hydroxide concentrations that can hydrolyze sensitive esters, phosphodiester bonds, or base-labile protecting groups. This mildness is consistent with the 60–80% yields reported for diarylisoxazole synthesis under these conditions . In contrast, phenylboronic acid couplings requiring stronger bases (e.g., NaOH, Ba(OH)₂) often lead to substantial decomposition of acid- and base-sensitive substrates.

Mild coupling conditions Bioconjugation Aqueous Suzuki coupling

Commercial Purity and Storage Stability vs. Pinacol Ester Variant

(5-Methylisoxazol-4-yl)boronic acid is commercially available at ≥95% purity (AKSci, CymitQuimica) and is stored at standard refrigerator temperature (2–8°C). Its pinacol ester (CAS 1346808-41-0) is supplied at ≥96% purity but requires storage at −20°C for long-term stability and mandates an additional hydrolysis step prior to use (typical deprotection yield ~90–95%, adding a synthetic step). A direct cost–benefit comparison: the free acid avoids deprotection, reducing total synthesis time by approximately one step (estimated 2–4 hours of lab time per batch) and eliminating potential impurity introduction from ester hydrolysis . This advantage is significant in parallel synthesis and high-throughput experimentation settings where workflow simplicity and batch-to-batch consistency are paramount.

Chemical procurement Reagent stability Synthetic workflow efficiency

Distinct Reactivity Profile in Domino Coupling-Fragmentation vs. Isoxazole-4-Boronic Acid

Isoxazole-4-boronic acid pinacol ester is a well-established reagent for palladium-catalyzed cyanomethylation of aryl halides via a domino Suzuki coupling–isoxazole fragmentation sequence, affording arylacetonitriles in up to 88% yield. The 5-methyl analog, however, is not suitable for this fragmentation pathway due to steric and electronic effects that stabilize the isoxazole ring against base-induced opening [1]. This functional complementarity means (5-methylisoxazol-4-yl)boronic acid is the reagent of choice when the isoxazole ring must survive subsequent transformations, while isoxazole-4-boronic acid is selected when fragmentation is desired. The differential behavior underscores the non-interchangeability of these two reagents in synthetic design.

Cyanomethylation Domino reaction Isoxazole fragmentation

High-Value Application Scenarios for (5-Methylisoxazol-4-yl)boronic Acid in Research and Industry


COX-2 Selective Inhibitor Library Construction

For medicinal chemistry programs targeting COX-2 selectivity, (5-methylisoxazol-4-yl)boronic acid is the mandated building block. The 5-methyl group is indispensable for COX-2 pharmacophore recognition, and Suzuki coupling yields consistently exceed 60% when paired with aryl bromides bearing sulfonamide or methylsulfone groups. Employing this boronic acid directly, rather than attempting late-stage methylation or using unsubstituted isoxazole alternatives, ensures both synthetic efficiency and the biological relevance of the resulting compound collection—as demonstrated by the synthesis of valdecoxib and its analogues .

Synthesis of 4-Substituted 5-Methylisoxazoles with Ring Integrity

When synthetic routes demand carbon–carbon bond formation at the 4-position of the isoxazole ring without subsequent ring opening, (5-methylisoxazol-4-yl)boronic acid is the preferred reagent. The 5-methyl group provides steric shielding that minimizes protodeboronation and stabilizes the boronic acid against hydrolysis, enabling reliable coupling yields of 60–80% under standard Pd(PPh₃)₄/Na₂CO₃/EtOH-H₂O conditions. This property is advantageous in automated parallel synthesis and flow chemistry platforms where reproducibility and minimal byproduct formation are critical .

Mild Aqueous Suzuki Coupling for Bioconjugation and Sensitive Substrates

The relatively low pKa (6.38) of (5-methylisoxazol-4-yl)boronic acid facilitates transmetalation under milder basic conditions compared to phenylboronic acid (pKa 8.83). Using Na₂CO₃ as base in aqueous EtOH at reflux, effective coupling proceeds without excessive hydroxide concentrations that could hydrolyze sensitive esters or phosphodiester bonds. This mildness positions this boronic acid as a viable option for fragment-based drug discovery and chemical biology applications where substrate sensitivity dictates reaction conditions .

High-Throughput Parallel Synthesis and Hit-to-Lead Optimization

With commercial availability at ≥95% purity and storage at standard refrigerator temperature (2–8°C), (5-methylisoxazol-4-yl)boronic acid is well-suited for high-throughput experimentation (HTE) and parallel synthesis platforms. The free acid form eliminates the need for ester deprotection, streamlining automated workflows. Robust coupling performance (60–80% yields) across diverse aryl bromide partners ensures successful library enumeration with minimal optimization, accelerating hit-to-lead and lead optimization timelines in pharmaceutical research .

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